3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one
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Overview
Description
The compound “3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . Oxadiazole derivatives are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the use of carboxylic acids and amidoximes . A probable mechanism for the formation of the 1,3,4-oxadiazole involves the presence of a lone pair of electrons on the nitrogen atom of acid hydrazide attacking the carbonyl carbon atom of carboxylic acid, eliminating a water molecule to form a hydrazide derivative which further reacts with phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring attached to a 2-bromophenyl group and a 6-methyl-1-propylquinolin-4(1H)-one group. The oxadiazole ring is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms .Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds with 1,3,4-oxadiazole and quinoline components have been synthesized and evaluated for their potential as antibacterial and antifungal agents. For instance, novel 6-halo-2-(4-((5-phenyl-1,3,4-oxadiazol-2-yl)methoxy) substituted phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives have shown potent activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, as well as against pathogenic fungal strains Aspergillus niger and Candida albicans (Sirgamalla & Boda, 2019).
Anticancer Potential
Research into the anticancer properties of compounds featuring oxadiazole and quinoline structures has been conducted, with some derivatives exhibiting moderate to high levels of antitumor activities against various cancer cell lines, including human lung adenocarcinoma (A549), human cervical carcinoma (HeLa), human breast cancer (MCF-7), and human osteosarcoma (U2OS) cells. One study reported that a derivative mainly arrested HeLa cells in S and G2 stages, inducing apoptosis, highlighting the potential of these compounds as anticancer agents (Fang et al., 2016).
Antiviral and Cytotoxic Activities
Some quinoline derivatives have been evaluated for their antiviral activity against viruses such as HIV, HSV, and vaccinia. For example, a specific bromo-quinoline compound exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses, offering insights into the development of new antiviral agents (Selvam et al., 2010).
Corrosion Inhibition
Research on 8-hydroxyquinoline derivatives, structurally related to the compound , has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies suggest that such compounds can adsorb onto steel surfaces, offering protection against corrosion, which could have applications in industrial settings (Rbaa et al., 2018).
Mechanism of Action
Target of action
The compound contains a 1,2,4-oxadiazole ring and a quinolinone moiety. Both of these structures are found in various bioactive molecules and can interact with a wide range of biological targets. For instance, 1,2,4-oxadiazole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Properties
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2/c1-3-10-25-12-16(19(26)15-11-13(2)8-9-18(15)25)21-23-20(24-27-21)14-6-4-5-7-17(14)22/h4-9,11-12H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQMUXWBTJFAPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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